molecular formula C7H4N2O4 B1601002 5-Nitrobenzo[d]isoxazol-3-ol CAS No. 36238-80-9

5-Nitrobenzo[d]isoxazol-3-ol

Cat. No. B1601002
CAS RN: 36238-80-9
M. Wt: 180.12 g/mol
InChI Key: NPKARQNMFDJQQO-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]isoxazol-3-ol is a chemical compound with the following properties:



  • CAS Number : 36238-80-9

  • Molecular Formula : C₇H₄N₂O₄

  • Molecular Weight : 180.12 g/mol

  • Boiling Point : Not specified



Molecular Structure Analysis

The molecular structure of 5-Nitrobenzo[d]isoxazol-3-ol consists of a benzo[d]isoxazole ring with a nitro group (NO₂) attached at position 5. The isoxazole moiety contributes to its unique properties.



Chemical Reactions Analysis

While specific chemical reactions involving 5-Nitrobenzo[d]isoxazol-3-ol are not explicitly documented, it likely participates in various transformations typical of nitro-substituted compounds. These could include reduction, substitution, or cyclization reactions.



Physical And Chemical Properties Analysis


  • Solubility : 5-Nitrobenzo[d]isoxazol-3-ol is likely sparingly soluble in water due to its nitro group.

  • Melting Point : Not specified.

  • Color : The compound may exhibit a pale yellow color.

  • Stability : It should be stored sealed and dry at room temperature.


Safety And Hazards


  • Signal Word : Warning

  • Precautionary Statements : P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, P301+P312+P330

  • Hazard Statements : H302, H315, H319

  • Packing Group : Not specified


Future Directions

Research avenues for 5-Nitrobenzo[d]isoxazol-3-ol include:



  • Biological Activity : Investigate its potential as an anticonvulsant or other pharmacological effects.

  • Synthetic Modifications : Explore derivatization to enhance solubility or bioavailability.

  • Structural Elucidation : Determine crystal structures for better understanding.


Please note that this analysis is based on available information, and further studies are essential to uncover additional details about this intriguing compound123.


properties

IUPAC Name

5-nitro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-5-3-4(9(11)12)1-2-6(5)13-8-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKARQNMFDJQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503618
Record name 5-Nitro-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrobenzo[d]isoxazol-3-ol

CAS RN

36238-80-9
Record name 5-Nitro-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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